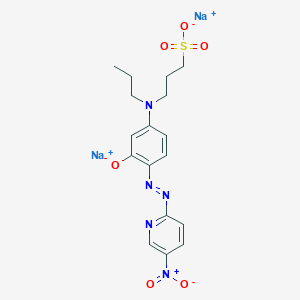

NITRO-PAPS DISODIUM SALT

Descripción general

Descripción

La D-trehalosa dihidratada es un disacárido natural compuesto por dos moléculas de glucosa unidas por un enlace α,α-1,1-glucosídico. Se encuentra ampliamente en la naturaleza, particularmente en hongos, bacterias, plantas e invertebrados. Este compuesto es conocido por su notable capacidad para proteger las estructuras biológicas en condiciones de estrés como la deshidratación, el calor y el frío .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La D-trehalosa dihidratada se puede sintetizar mediante métodos enzimáticos que involucran trehalosa sintasa o trehalosa fosforilasa. La conversión enzimática de maltosa a trehalosa utilizando trehalosa sintasa es un método común. Otro método implica el uso de trehalosa fosforilasa, que cataliza la formación de trehalosa a partir de glucosa-1-fosfato y glucosa .

Métodos de Producción Industrial: La producción industrial de D-trehalosa dihidratada generalmente involucra la fermentación de almidón o celulosa utilizando microorganismos como Saccharomyces cerevisiae. El proceso incluye la hidrólisis del almidón a glucosa, seguida de la conversión enzimática de glucosa a trehalosa. El producto final se purifica y cristaliza para obtener D-trehalosa dihidratada .

Análisis De Reacciones Químicas

Tipos de Reacciones: La D-trehalosa dihidratada experimenta varias reacciones químicas, incluida la hidrólisis, la oxidación y la glucosilación.

Reactivos y Condiciones Comunes:

Hidrólisis: La hidrólisis ácida o enzimática de D-trehalosa dihidratada produce dos moléculas de glucosa.

Oxidación: Los agentes oxidantes como el peróxido de hidrógeno pueden oxidar D-trehalosa dihidratada para producir ácido glucónico.

Glucosilación: La D-trehalosa dihidratada puede participar en reacciones de glucosilación para formar glucósidos.

Productos Principales:

Hidrólisis: Glucosa

Oxidación: Ácido glucónico

Glucosilación: Varios glucósidos.

Aplicaciones Científicas De Investigación

Biochemical Assays

Colorimetric Assays for Metal Detection

Nitro-PAPS is primarily known for its use in colorimetric assays that allow for the detection of metal ions such as zinc, iron, and copper in biological samples. Its sensitivity makes it suitable for direct determination methods, facilitating the simultaneous measurement of multiple metals in serum.

- Serum Zinc Determination : A study demonstrated a sensitive direct colorimetric assay for serum zinc using Nitro-PAPS in microwell plates. This method allows for quick and efficient analysis, providing accurate results with minimal sample volume .

- Simultaneous Metal Detection : Nitro-PAPS has been effectively employed to measure trace amounts of metals like vanadium and cobalt in various matrices, including environmental samples and steel. The method utilizes the unique properties of Nitro-PAPS to form colored complexes with these metals, which can be quantitatively analyzed .

Biological Buffer

Nitro-PAPS serves as a biological buffer in various biochemical reactions. Its ability to maintain pH stability makes it essential in enzyme assays and other biological applications where pH fluctuations can affect reaction outcomes. The compound's buffering capacity is particularly useful in maintaining optimal conditions for enzymatic activity during assays .

Applications in Molecular Biology

Nucleic Acid Amplification

Recent advancements have highlighted the role of Nitro-PAPS in nucleic acid amplification techniques such as Loop-mediated Isothermal Amplification (LAMP). In this context, Nitro-PAPS is used as a dye that changes color upon binding to metal ions released during the amplification process. This property allows for real-time monitoring of nucleic acid amplification reactions, providing a visual cue that enhances the usability of these assays .

Case Studies

Mecanismo De Acción

La D-trehalosa dihidratada ejerce sus efectos a través de varios mecanismos:

Osmoprotección: Actúa como un osmolito, protegiendo las células del estrés osmótico estabilizando las proteínas y las membranas celulares.

Chaperona Química: Previene la desnaturalización y agregación de proteínas estabilizando las estructuras proteicas.

Barredor de Radicales Libres: Reduce el estrés oxidativo al eliminar los radicales libres.

Compuestos Similares:

Sacarosa: Otro disacárido compuesto por glucosa y fructosa. A diferencia de la D-trehalosa dihidratada, la sacarosa es un azúcar reductor.

Maltosa: Un disacárido compuesto por dos moléculas de glucosa unidas por un enlace α-1,4-glucosídico. Es menos estable en condiciones de estrés en comparación con la D-trehalosa dihidratada.

Celobiosa: Un disacárido compuesto por dos moléculas de glucosa unidas por un enlace β-1,4-glucosídico.

Singularidad: La D-trehalosa dihidratada es única debido a su naturaleza no reductora y su excepcional capacidad para proteger las estructuras biológicas en condiciones extremas. Su estabilidad y propiedades protectoras la hacen superior a otros disacáridos en varias aplicaciones.

Comparación Con Compuestos Similares

Sucrose: Another disaccharide composed of glucose and fructose. Unlike D-Trehalose dihydrate, sucrose is a reducing sugar.

Maltose: A disaccharide composed of two glucose molecules linked by an α-1,4-glycosidic bond. It is less stable under stress conditions compared to D-Trehalose dihydrate.

Cellobiose: A disaccharide composed of two glucose molecules linked by a β-1,4-glycosidic bond.

Uniqueness: D-Trehalose dihydrate is unique due to its non-reducing nature and its exceptional ability to protect biological structures under extreme conditions. Its stability and protective properties make it superior to other disaccharides in various applications.

Actividad Biológica

Nitro-PAPS disodium salt, chemically known as 2-(5-nitro-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate, is a synthetic compound primarily utilized in analytical chemistry as a colorimetric reagent. Its vibrant color change upon binding to metal ions facilitates the detection and quantification of trace metals in biological and environmental samples. This article explores the biological activity of Nitro-PAPS, focusing on its interaction with metal ions, applications in clinical diagnostics, and relevant research findings.

- Molecular Formula : C₁₃H₁₈N₄O₅S₂Na₂

- CAS Number : 143205-66-7

- Solubility : Water-soluble, suitable for use in various pH ranges (3.0 - 8.0) .

Nitro-PAPS exhibits notable biological activity through its ability to selectively bind metal ions such as zinc (Zn), copper (Cu), iron (Fe), nickel (Ni), and cobalt (Co). The binding mechanism involves the formation of stable complexes that can be quantitatively measured by colorimetric changes. This selectivity is particularly significant in clinical diagnostics where accurate measurement of serum metal levels is crucial.

Key Findings on Metal Ion Binding

- Zinc Detection : Nitro-PAPS has been effectively used to demask zinc ions from interfering complexes in serum samples, allowing for accurate quantification. The method utilizes chloral hydrate to preferentially release zinc ions for analysis .

- Iron Detection : Nitro-PAPS forms a water-soluble complex with Fe(II), detectable at a wavelength of 582 nm, making it suitable for determining iron levels in biological fluids .

- Simultaneous Detection : Studies have demonstrated that Nitro-PAPS can differentiate between competing metal ions by adjusting experimental conditions, such as pH and the presence of complexing agents .

Applications in Clinical Diagnostics

The ability of Nitro-PAPS to selectively interact with metal ions has led to its application in various diagnostic assays:

- Zinc Assays : A direct colorimetric assay using Nitro-PAPS allows for the measurement of zinc levels in serum with high sensitivity and precision. The assay shows a correlation with atomic absorption spectrometry, indicating its reliability .

- Iron Measurement : Nitro-PAPS is also utilized for the determination of Fe(II) levels in serum, which is critical for diagnosing conditions related to iron deficiency or overload .

Case Study 1: Zinc Measurement in Serum

A study published in Clinical Chemistry demonstrated the effectiveness of Nitro-PAPS in measuring zinc levels in serum samples. Using microwell plates reduced sample sizes while maintaining sensitivity and precision. The assay showed a within-run coefficient of variation (CV) ranging from 1.6% to 2.3%, indicating high reproducibility .

Case Study 2: Iron Detection

Research conducted by Dojindo Laboratories highlighted the use of Nitro-PAPS for detecting micromolar levels of iron in serum. The study confirmed that Nitro-PAPS could form stable complexes with Fe(II), allowing for accurate measurements essential for clinical assessments .

Comparative Analysis of Metal Ion Detection Reagents

| Reagent | Target Metal Ions | Sensitivity | Color Change Detection |

|---|---|---|---|

| Nitro-PAPS | Zn, Cu, Fe, Ni, Co | High | Colorimetric |

| Other Reagents | Varies | Moderate | Colorimetric |

Propiedades

IUPAC Name |

disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O6S.2Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNYDGHRNNUMAZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433302 | |

| Record name | Nitro-paps | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115408-94-1 | |

| Record name | Nitro-paps | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamic acid, N-[3-[3-hydroxy-4-[2-(5-nitro-2-pyridinyl)diazenyl]phenyl]propyl]-N-propyl-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.